N-Methyl-N-prop-2-en-1-ylthiourea
Description
Properties
CAS No. |
127879-23-6 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
1-methyl-1-prop-2-enylthiourea |
InChI |
InChI=1S/C5H10N2S/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3,(H2,6,8) |
InChI Key |
GXQGTKHOKKMQHL-UHFFFAOYSA-N |
SMILES |
CN(CC=C)C(=S)N |
Canonical SMILES |
CN(CC=C)C(=S)N |
Synonyms |
Thiourea, N-methyl-N-2-propenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-Methyl-N-prop-2-en-1-ylthiourea with two structurally related compounds from the literature: N-Methyl-2-phenylpropan-1-amine (aromatic amine) and N,N-diethyl-2-methylprop-1-en-1-amine (enamine) . Key differences in functional groups and substituents influence their physical properties and reactivity.
Physical Properties and Solubility
- Thiourea Derivative: Higher polarity due to the thiourea group, leading to moderate solubility in polar solvents (e.g., DMSO, ethanol). The allyl group may reduce crystallinity compared to saturated analogs.
- Aromatic Amine : Lower solubility in water due to the hydrophobic phenyl group; soluble in organic solvents like chloroform .
- Enamine: Hydrophobic diethyl groups limit aqueous solubility but enhance compatibility with nonpolar reaction media .
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